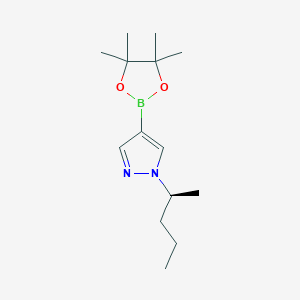

(S)-1-(Pentan-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

Description

(S)-1-(Pentan-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is a boronic ester-functionalized pyrazole derivative characterized by its stereospecific pentan-2-yl substituent at position 1 and a pinacol boronate group at position 4 of the pyrazole ring. The compound is structurally tailored for applications in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis for constructing carbon-carbon bonds . Its chiral pentan-2-yl group introduces stereochemical complexity, which may influence its reactivity in asymmetric catalysis or pharmacological interactions . The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane moiety enhances stability and solubility in organic solvents, making it a versatile intermediate in medicinal chemistry and materials science .

Properties

Molecular Formula |

C14H25BN2O2 |

|---|---|

Molecular Weight |

264.17 g/mol |

IUPAC Name |

1-[(2S)-pentan-2-yl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole |

InChI |

InChI=1S/C14H25BN2O2/c1-7-8-11(2)17-10-12(9-16-17)15-18-13(3,4)14(5,6)19-15/h9-11H,7-8H2,1-6H3/t11-/m0/s1 |

InChI Key |

YWPNPTKRPAFZMP-NSHDSACASA-N |

Isomeric SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)[C@@H](C)CCC |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)C(C)CCC |

Origin of Product |

United States |

Biological Activity

(S)-1-(Pentan-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is a compound that exhibits unique structural features and potential biological activities. This article delves into its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C14H25BN2O2. The compound's structure combines a hydrophobic pentan-2-yl group with a boron-containing dioxaborolane moiety, which is significant for its reactivity and potential medicinal applications.

Synthesis

The synthesis of this compound typically involves:

- Formation of the Pyrazole Ring : This can be achieved through cyclization reactions involving appropriate precursors.

- Boronic Acid Derivative Introduction : The dioxaborolane moiety is usually introduced via boronic acid derivatives through methods such as Suzuki coupling.

- Purification : Final purification is conducted using techniques like flash chromatography.

Biological Activity

Preliminary studies indicate that this compound exhibits several biological activities:

Potential Pharmacological Effects

- Anticancer Activity : Similar compounds have shown promise in inhibiting cancer cell proliferation by targeting specific pathways involved in tumor growth.

- Enzyme Inhibition : The compound may act as an inhibitor for enzymes such as autotaxin (ATX), which is involved in lysophosphatidic acid (LPA) production. Inhibition of ATX can lead to reduced migratory capabilities of cancer cells .

The mechanisms through which this compound exerts its biological effects include:

- Modulation of Signaling Pathways : By inhibiting ATX activity, the compound can disrupt downstream signaling pathways associated with cell migration and proliferation .

Study 1: Inhibition of Autotaxin

A focused library of compounds similar to this compound was evaluated for their ability to inhibit autotaxin. The results indicated a significant reduction in LPA production and a corresponding decrease in cancer cell migration .

Study 2: Pharmacokinetics

In vivo studies demonstrated that similar compounds displayed favorable pharmacokinetic profiles with reasonable bioavailability and half-lives suitable for therapeutic applications. For instance:

| Compound | Bioavailability (%) | Half-life (h) | Tmax (h) |

|---|---|---|---|

| KL-11743 | 30 - 15 | 1.45 - 5.38 | 2 - 3 |

This table illustrates the pharmacokinetic properties that are critical for understanding the therapeutic potential of related compounds .

Chemical Reactions Analysis

Cross-Coupling Reactions

Boronic esters are most reactive in cross-coupling reactions, particularly under palladium catalysis. For structurally similar compounds (e.g., 1-cyclopropyl derivatives), typical conditions include:

| Reaction Type | Conditions | Yield | Key Reagents |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Pd(dppf)Cl₂ (1.5 mol%), Na₂CO₃ (2 equivalents), dioxane/water, 80–110°C, 4–10 min (microwave) | 65–83% | Boronic ester, aryl halide, base |

| Borylation | Pd(dppf)Cl₂·CH₂Cl₂ (1.1 mol%), DMF, 150°C, 1 h | 83% | Bis(pinacolato)diboron, NaOAc |

| Cyclopropanation | n-BuLi, THF, -78°C, followed by isopropyl boronate addition | 81% | Grignard reagents, boronate esters |

Example from analogous compounds:

-

Synthesis of 3-chloro-5-(1-cyclopropyl-1H-pyrazol-4-yl)phenyl derivative used Pd(dppf)Cl₂, Na₂CO₃, and dioxane at 110°C for 10 minutes, yielding 65% .

-

Borylation of 4-bromo-1H-pyrazole achieved 83% yield using bis(pinacolato)diboron and NaOAc in DMF at 150°C .

Functional Group Transformations

The compound’s pyrazole ring and boronic ester moiety enable further functionalization:

-

Nucleophilic Substitution : The boronic ester can react with electrophiles (e.g., halides) under basic conditions.

-

Heck Coupling : Potential for alkenyl group introduction via palladium-catalyzed coupling.

Transmetalation in Cross-Coupling

In Suzuki-Miyaura coupling, the boronic ester undergoes oxidative addition with a palladium catalyst, followed by transmetalation with a partner organometallic species. This mechanism is well-established for boronic esters in analogous systems .

Stability and Reactivity

The tetramethyl-1,3,2-dioxaborolan-2-yl group enhances stability, allowing reactions under mild conditions (e.g., room temperature to 150°C). The pyrazole ring’s electron-rich nature may influence regioselectivity in coupling reactions.

Challenges and Considerations

-

Stereochemical Control : The (S)-configuration may influence reactivity and selectivity, requiring tailored catalysts or reaction conditions.

-

Solubility : Boronic esters are often hydrophobic, necessitating polar aprotic solvents (e.g., DMF, dioxane) for efficient coupling .

Research Gaps

The provided sources lack direct experimental data for this specific (S)-isomer. Future studies could explore:

-

Regioselectivity in coupling reactions influenced by the pentan-2-yl substituent.

-

Chiral induction in asymmetric catalysis.

Comparison with Similar Compounds

Key Observations :

- Electronic Effects : Electron-withdrawing groups (e.g., phenyl in ) enhance the electrophilicity of the boron center, whereas alkyl groups (e.g., pentan-2-yl) may moderate reactivity .

Reactivity in Cross-Coupling Reactions

The boronate ester group enables participation in Suzuki-Miyaura reactions. Comparative studies (indirectly inferred from and ) suggest:

- Reaction Efficiency : Methyl- and phenyl-substituted analogues (e.g., ) exhibit faster coupling rates due to reduced steric hindrance.

- Substrate Scope : Bulky substituents (e.g., pentan-2-yl) may limit compatibility with sterically demanding aryl halides but enhance selectivity in congested systems .

Physicochemical Properties

Q & A

Basic Research Questions

Q. What are the recommended synthetic strategies for preparing (S)-1-(Pentan-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole?

- Methodology :

- Step 1 : Introduce the boronic ester group via Suzuki-Miyaura coupling or direct borylation of the pyrazole ring. For boronate stability, use pinacol ester protection .

- Step 2 : Enantioselective synthesis of the (S)-pentan-2-yl group can be achieved using chiral auxiliaries or asymmetric catalysis. For example, chiral ligands like BINAP or Evans’ oxazolidinones may control stereochemistry .

- Purification : Column chromatography (ethyl acetate/hexane, 1:4) followed by recrystallization (2-propanol) ensures high purity .

Q. How can researchers confirm the stereochemical configuration of the (S)-pentan-2-yl substituent?

- Methodology :

- Chiral HPLC : Use a chiral stationary phase (e.g., amylose- or cellulose-based columns) to resolve enantiomers.

- Circular Dichroism (CD) : Compare experimental CD spectra with simulated spectra of the (S)-configured compound.

- X-ray Crystallography : Resolve the crystal structure to unambiguously assign the stereochemistry .

Q. What characterization techniques are critical for verifying the structure and purity of this compound?

- Methodology :

- NMR Spectroscopy : Analyze , , and NMR to confirm substituent positions and boronate integration .

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight and isotopic patterns.

- Elemental Analysis : Ensure C, H, N, and B percentages align with theoretical values .

Advanced Research Questions

Q. How does the (S)-configured pentan-2-yl group influence the compound’s reactivity in cross-coupling reactions?

- Methodology :

- Kinetic Studies : Compare reaction rates of (S)- and (R)-isomers in Suzuki-Miyaura couplings. Monitor yields and stereochemical outcomes via HPLC or chiral shift reagents.

- Computational Modeling : Use DFT calculations to assess steric and electronic effects of the (S)-substituent on transition states .

Q. What are the challenges in maintaining boronate stability during prolonged storage or under acidic/basic conditions?

- Methodology :

- Stability Assays : Store the compound in anhydrous solvents (e.g., THF, DMF) at –20°C. Monitor degradation via NMR or LC-MS under varying pH conditions.

- Protection Strategies : Use inert atmospheres (N/Ar) and avoid protic solvents to prevent hydrolysis of the dioxaborolane ring .

Q. How can researchers modify the pyrazole core to optimize bioactivity while retaining boronate functionality?

- Methodology :

- Structure-Activity Relationship (SAR) Studies : Synthesize derivatives with varied substituents (e.g., halogens, methyl groups) at positions 3 or 5 of the pyrazole.

- Biological Screening : Test derivatives against target enzymes (e.g., kinases) using fluorescence polarization or SPR assays.

- ADME Analysis : Use in vitro models (e.g., liver microsomes) to assess metabolic stability and permeability .

Q. What experimental precautions are necessary when handling this compound due to its boronate group?

- Methodology :

- Safety Protocols : Use gloves, protective eyewear, and fume hoods to avoid skin/eye contact. Boronates can release boric acid upon hydrolysis, which is toxic.

- Waste Disposal : Neutralize residues with dilute NaOH before disposal to mitigate environmental risks .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported yields for similar pyrazole-boronate syntheses?

- Methodology :

- Reproducibility Checks : Verify reaction conditions (e.g., catalyst loading, temperature) from literature sources. For example, evidence from ethyl acetate/hexane chromatography vs. ethanol reflux may reflect solvent polarity effects.

- Byproduct Analysis : Use LC-MS to identify side products (e.g., deborylated pyrazole) that reduce yield.

Q. Why might stereochemical outcomes differ between asymmetric catalysis and chiral auxiliary methods?

- Methodology :

- Mechanistic Investigation : Compare enantiomeric excess (ee) values from both methods. Catalysis may favor dynamic kinetic resolution, while auxiliaries rely on thermodynamic control.

- Kinetic vs. Thermodynamic Control : Perform time-course experiments to determine if the (S)-isomer is a kinetic or thermodynamic product .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.